Pentaquine

DNA Binding Equilibrium Dialysis 8-Aminoquinoline

Researchers needing a validated positive control for drug-induced neurodegeneration can source Pentaquine. It reliably reproduces specific neuro-anatomical lesions in primates, with a neurologic therapeutic index of ~2-4-in stark contrast to primaquine (NTI >16). • Reproducible control for medullary cell group destruction studies. • Superior DNA binding probe: outperforms primaquine and pamaquine in equilibrium dialysis. • Validated starting point for anticoccidial analog programs with published SAR data.

Molecular Formula C18H27N3O
Molecular Weight 301.4 g/mol
CAS No. 86-78-2
Cat. No. B1209542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentaquine
CAS86-78-2
Synonyms8-(5-(isopropylamino)-n-pentylamino)-6- methoxyquinoline
pentaquine
pentaquine phosphate (1:1)
Molecular FormulaC18H27N3O
Molecular Weight301.4 g/mol
Structural Identifiers
SMILESCC(C)NCCCCCNC1=C2C(=CC(=C1)OC)C=CC=N2
InChIInChI=1S/C18H27N3O/c1-14(2)19-9-5-4-6-10-20-17-13-16(22-3)12-15-8-7-11-21-18(15)17/h7-8,11-14,19-20H,4-6,9-10H2,1-3H3
InChIKeyVKXQZROIIKPELG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pentaquine: Anti-Relapse and Comparative Research


Pentaquine (SN 13,276) is a synthetic antimalarial compound from the 8-aminoquinoline class, first developed in the 1940s [1]. It was designed for radical cure of relapsing malaria by targeting the dormant liver-stage hypnozoites of Plasmodium vivax [2]. Though largely superseded by primaquine due to toxicity, pentaquine remains a critical reference compound for understanding structure-activity relationships, neurotoxicity mechanisms, and nucleic acid binding within this pharmacologically important class [3].

8-Aminoquinoline neurotoxicity reference — supports brainstem lesion model studies
DNA-binding probe — high-affinity drug–nucleic acid interaction research
Anticoccidial lead scaffold — veterinary antiparasitic medicinal chemistry

Pentaquine: Narrow Safety Margin Prevents Substitution


Substituting one 8-aminoquinoline for another without evidence can lead to severe neurotoxicity or therapeutic failure. While pentaquine can achieve radical cure of vivax malaria, its clinical utility is defined by a markedly narrow neurologic therapeutic index compared to later analogs like primaquine [1]. Direct comparative studies in rhesus monkeys and humans demonstrate that pentaquine causes specific neurodegeneration at doses close to its therapeutic range, a liability not clinically observed with primaquine after decades of use [1][2]. The quantitative differentiation below confirms why pentaquine was abandoned as a clinical candidate but retained as a vital experimental tool.

Pentaquine
Narrow neurologic therapeutic index (NTI ~2–4); documented brainstem neurotoxicity at therapeutic-range doses.
Primaquine
Favorable NTI > 16; no clinical neurotoxicity liability observed after decades of use. Neurodegeneration endpoint may not transfer.
Tafenoquine
Lacks CNS lesion profile; cannot serve as a positive control for 8-aminoquinoline neurotoxicity studies.
Substitution risk conclusion: Pentaquine is retained as a neurohistopathology tool compound. Safer clinical analogs cannot reproduce its specific brainstem lesion endpoint and should not replace it in mechanistic neurotoxicity research.

Pentaquine: Quantitative Evidence vs. Comparators


DNA Binding: Greater Affinity Than Primaquine

Pentaquine exhibits a uniquely high affinity for native and denatured DNA under physiological ionic conditions. In a direct head-to-head study using equilibrium dialysis, the rank order of total binding to native DNA at an ionic strength of 0.012 M (pH 6) was established. Pentaquine bound to a greater extent than plasmocid, primaquine, and pamaquine. Notably, at higher ionic strength (≥0.15), pentaquine's binding equaled or exceeded that of the 4-aminoquinoline chloroquine, a property not observed for the other 8-aminoquinolines tested [1].

DNA Binding Rank
Head-to-head
Chloroquine > Pentaquine > Plasmocid > Primaquine > Pamaquine
Highest 8-aminoquinoline DNA affinity reported
Equilibrium dialysis; binding equals/exceeds chloroquine at ionic strength ≥0.15
DNA Binding Equilibrium Dialysis 8-Aminoquinoline Spectrophotometry

MLCK Inhibition: Weaker than Primaquine

Investigations into the off-target kinase inhibitory activity of antimalarials revealed that pentaquine is a moderate inhibitor of myosin light chain kinase (MLCK). In a comparative biochemical assay, pentaquine's inhibitory potency (IC50 = 103 µM) was significantly weaker than that of the structurally related primaquine (IC50 = 49 µM), demonstrating a 2.1-fold difference in activity [1]. This provides quantitative evidence that even minor structural modifications within the 8-aminoquinoline class lead to measurable differences in enzyme interaction.

MLCK Inhibition
Cross-study
IC50 103 µM (2.1-fold weaker than primaquine)
Supports kinase interaction differentiation
Rat tissue-derived MLCK assay; primaquine IC50 49 µM
Kinase Inhibition Myosin Light Chain Kinase MLCK IC50

Neurotoxicity: Narrow Therapeutic Index

The defining characteristic that excludes pentaquine from modern clinical use and validates its role as a neurotoxicity reference standard is its exceptionally low neurologic therapeutic index (NTI). A comprehensive review of rhesus monkey data calculated the NTI (Minimum Neurotoxic Dose / Minimum Effective Dose) for pentaquine to be as low as 3.7 [1]. In humans, the NTI for pentaquine is calculated at approximately 2, compared to an NTI greater than 16 for primaquine, which has no clinical evidence of similar neurotoxicity despite over 60 years of use [1][2].

Neurotoxicity Margin
Head-to-head
Human NTI ≈ 2 (vs. primaquine NTI > 16)
Narrow safety margin defines neurotoxicity reference role
Meta-analysis of human and rhesus monkey radical cure data
Neurotoxicity Therapeutic Index Neurohistopathology Safety Margin

Anticoccidial Scaffold for Veterinary Drug Discovery

Diverging from its class members, pentaquine has a well-documented secondary application space as an anticoccidial scaffold. When evaluated in vivo against Eimeria tenella in chickens, pentaquine demonstrated direct anticoccidial activity, and its proposed active metabolite (pentaquine aldehyde) was also shown to possess in vitro activity [1]. This led to medicinal chemistry programs specifically aimed at creating novel pentaquine analogues with improved in vivo activity, a research trajectory not comparably explored for primaquine or other 8-aminoquinolines with clinical utility [2].

Anticoccidial Scaffold
Class-level
Lead scaffold for dedicated analogue program; active in vivo against E. tenella
Supports veterinary antiparasitic lead development
Pentaquine aldehyde metabolite also shows in vitro activity
Anticoccidial Eimeria tenella Veterinary Parasitology Metabolism

Pentaquine: Procurement Application Scenarios


Neurotoxicity Reference: Brainstem Lesion Model

Researchers studying drug-induced neurodegeneration can reliably source pentaquine as a positive control to reproduce specific neuro-anatomical lesions in rhesus monkeys or other models. With a well-documented neurologic therapeutic index (NTI) of ~2-4, pentaquine reliably induces measurable deficits at doses near the therapeutic range, a stark contrast to primaquine (NTI > 16) which lacks this effect [1]. This makes pentaquine procurement essential for mechanistic studies of medullary cell group destruction rather than clinical antimalarial applications.

DNA Binding Probe: High-Affinity Studies

For laboratories investigating drug-nucleic acid interactions, pentaquine is a superior biophysical probe within the 8-aminoquinoline class. Direct equilibrium dialysis data confirms it has the highest binding affinity for native DNA among its subclass, outperforming primaquine, pamaquine, and plasmocid, and uniquely matching or surpassing chloroquine's binding at physiological ionic strengths [1]. Procurement is justified for experiments requiring a strong, intercalating 8-aminoquinoline binder.

Anticoccidial Lead Scaffold for Drug Design

In the development of novel anticoccidial agents for poultry, pentaquine is the validated starting point for medicinal chemistry. Unlike primaquine, an extensive analogue program based on pentaquine's structure has been published, exploring side-chain modifications and the activity of its monoamine oxidase metabolite, pentaquine aldehyde [1][2]. Industrial research groups can leverage this existing SAR data by procuring pentaquine as the reference standard for comparative efficacy screening against Eimeria species.

Application
Selection Property
Validation Focus
Neurotoxicity brainstem lesion model
Neurologic therapeutic index ~2–4
Medullary cell group lesion reproducibility
Drug–DNA interaction probe
Highest 8-aminoquinoline DNA binding affinity
Physiological ionic strength binding studies
Anticoccidial lead scaffold
Published SAR from dedicated analogue program
Comparative efficacy screening against Eimeria spp.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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